Propargyl-PEG4-amine functions as a vital component in the design of Proteolysis-Targeting Chimeras (PROTACs) []. PROTACs are bifunctional molecules containing two key domains connected by a linker. One domain binds to a specific protein of interest (POI), while the other interacts with an E3 ubiquitin ligase []. E3 ligases are cellular enzymes that tag proteins with ubiquitin, a molecule that flags proteins for degradation by the proteasome – the cell's disposal unit [].
Propargyl-PEG4-amine acts as the linker molecule within a PROTAC. The key advantage of this linker lies in its bifunctional nature. It possesses two key chemical groups:
By strategically attaching the targeting moiety and E3 ligase recognition domain to the appropriate ends of the linker using these functionalities, researchers can design PROTACs that selectively recruit specific proteins for degradation by the proteasome. This targeted protein degradation approach holds immense potential for developing novel therapeutic strategies [].
Propargyl-PEG4-amine offers several advantages as a linker in PROTAC design:
Propargyl-PEG4-amine is a specialized polyethylene glycol derivative characterized by its terminal alkyne group (-C≡C) and an amino group (-NH2). This compound, with the chemical formula C₁₁H₂₁NO₄ and a molecular weight of 231.3 g/mol, serves as a versatile linker in bioconjugation and drug delivery applications. The presence of the alkyne group allows for selective conjugation reactions, particularly through click chemistry techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) .
The biological activity of Propargyl-PEG4-amine primarily stems from its ability to enhance drug delivery systems. By facilitating targeted delivery through bioconjugation, this compound can improve the efficacy of therapeutic agents while minimizing side effects. Its biocompatibility and solubility make it suitable for various biological applications, including cell culture and drug release studies .
Synthesis of Propargyl-PEG4-amine typically involves the following steps:
Propargyl-PEG4-amine has a wide range of applications, including:
Interaction studies involving Propargyl-PEG4-amine focus on its reactivity with various biomolecules through click chemistry. These studies assess how effectively Propargyl-PEG4-amine can conjugate with azide-functionalized molecules under physiological conditions. Additionally, research explores its compatibility with different drug formulations to determine optimal conditions for therapeutic applications .
Several compounds share structural similarities with Propargyl-PEG4-amine, each offering unique properties:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Alkyne-PEG4-acid | Alkyne, Carboxylic Acid | Used for bioconjugation via amide bond formation |
Azide-PEG4-amino | Azide, Amine | Facilitates click reactions with alkyne linkers |
Methoxy PEG | Methoxy Group | Enhances solubility but lacks reactive functionality |
Maleimide PEG | Maleimide | Reacts specifically with thiols |
Hydroxyl PEG | Hydroxyl | Provides hydrophilicity without reactive sites |
Propargyl-PEG4-amine stands out due to its dual reactivity—enabling both click chemistry through its alkyne group and further functionalization via its amino group. This versatility makes it particularly valuable in drug delivery and bioconjugation applications compared to other PEG derivatives that may lack one or both functionalities .
Propargyl-PEG4-amine (CAS 1013921-36-2) is a bifunctional polyethylene glycol (PEG) derivative with distinct structural and functional characteristics. Its molecular formula is C₁₁H₂₁NO₄, and its molecular weight is 231.29 g/mol. The compound features a propargyl group (HC≡C–) at one terminus and a primary amine (–NH₂) at the other, connected by a tetraethylene glycol (PEG4) spacer.
Property | Value | Source |
---|---|---|
Molecular Weight | 231.29 g/mol | |
Solubility | ≥50 mg/mL in DMSO | |
Boiling Point | 388.0±37.0 °C (predicted) | |
Density | 1.129±0.06 g/cm³ |
Propargyl-PEG4-amine emerged as a critical reagent during the rise of click chemistry in the early 2000s. The development of CuAAC by Sharpless, Meldal, and Bertozzi provided a robust platform for bioorthogonal ligations, creating demand for stable alkyne-bearing linkers.
Early synthesis routes involved nucleophilic substitution of tetraethylene glycol derivatives. Modern protocols use lithium hydroxide and triphenylphosphine in tetrahydrofuran (THF) to achieve >95% yields:
$$ \text{Propargyl bromide} + \text{H}2\text{N-PEG}3\text{-OH} \xrightarrow{\text{LiOH, PPh}_3} \text{Propargyl-PEG4-amine} $$
Propargyl-PEG4-amine serves as a flexible linker in PROTACs, connecting E3 ubiquitin ligase ligands (e.g., pomalidomide) to target protein binders (e.g., kinase inhibitors). Its PEG4 spacer:
An Ibrutinib-based PROTAC using Propargyl-PEG4-amine achieved DC₅₀ = 200 nM in THP-1 cells, demonstrating efficient Bruton’s tyrosine kinase degradation.
Propargyl-PEG4-amine exhibits k = 0.5–1.0 M⁻¹s⁻¹ in CuAAC reactions, outperforming shorter PEG analogs due to reduced steric effects. Triazole products show stability in physiological conditions (pH 7.4, 37°C).
Propargyl-PEG4-amine, chemically designated as 3,6,9,12-tetraoxapentadec-14-yn-1-amine, represents a bifunctional polyethylene glycol derivative with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol [1] [3]. The compound possesses a linear molecular architecture characterized by a tetraethylene glycol backbone flanked by terminal propargyl and amine functional groups [3]. The Chemical Abstracts Service registry number for this compound is 1013921-36-2 [1] [26].
The molecular configuration exhibits a specific structural arrangement where the primary amine group (-NH2) is positioned at one terminus of the polyethylene glycol chain, while the propargyl group (HC≡C-CH2-) occupies the opposite terminal position [3] [8]. The SMILES notation for Propargyl-PEG4-amine is NCCOCCOCCOCCOCC#C, which precisely describes the linear connectivity of the molecular framework [26] [27].
The compound demonstrates specific stereochemical properties with computed molecular descriptors including an XLogP3-AA value of -1.2, indicating favorable hydrophilic characteristics [1]. The rotatable bond count is 12, reflecting the inherent flexibility of the polyethylene glycol spacer [1]. The hydrogen bond donor count is 1, corresponding to the primary amine group, while the hydrogen bond acceptor count is 5, attributed to the four ether oxygen atoms in the polyethylene glycol chain and the nitrogen atom [1].
Table 1: Molecular Properties of Propargyl-PEG4-amine
Property | Value | Reference Method |
---|---|---|
Molecular Weight | 231.29 g/mol | PubChem 2.2 |
Exact Mass | 231.14705815 Da | PubChem 2.2 |
XLogP3-AA | -1.2 | XLogP3 3.0 |
Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptors | 5 | Cactvs 3.4.8.18 |
Rotatable Bonds | 12 | Cactvs 3.4.8.18 |
Purity | >95% | Commercial Standard |
The propargyl group in Propargyl-PEG4-amine contains a terminal alkyne functionality with the structural formula HC≡C-CH2-, representing a 2-propynyl moiety derived from propyne [9]. This functional group exhibits exceptional reactivity due to the electron-deficient nature of the terminal carbon atom in the alkyne group, which readily undergoes nucleophilic attack [10]. The propargyl group demonstrates high reactivity in various chemical transformations, including nucleophilic addition reactions, cyclization processes, and hydroboration reactions [10].
The terminal alkyne moiety enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages with azide-bearing compounds or biomolecules [3] [8]. This reaction mechanism proceeds through a copper-catalyzed process that yields highly stable five-membered triazole rings, making the propargyl group particularly valuable for bioconjugation applications [3]. The reactivity of the propargyl group is enhanced by the presence of the adjacent methylene group, which provides steric accessibility for approaching reagents [9].
The alkyne group exhibits characteristic infrared absorption in the carbon-carbon triple bond stretching region and displays distinctive nuclear magnetic resonance signals that facilitate structural identification [10]. The terminal hydrogen atom of the propargyl group demonstrates acidic properties due to the electron-withdrawing effect of the adjacent alkyne functionality [9] [10].
The primary amine group (-NH2) in Propargyl-PEG4-amine functions as a nucleophilic center capable of participating in diverse chemical reactions [8] [13]. The amine exhibits characteristic basicity, readily forming ammonium salts when treated with acids, and demonstrates the ability to neutralize carboxylic acids through salt formation followed by thermal dehydration to produce corresponding amides [13].
The nucleophilic nature of the primary amine enables reaction with activated N-hydroxysuccinimide esters and carboxylic acids under coupling conditions to form stable amide bonds [8]. Additionally, the amine group readily reacts with carbonyl compounds such as ketones and aldehydes through reductive amination processes [8]. The amine functionality also participates in acylation reactions with acyl chlorides and acid anhydrides, following the Schotten-Baumann reaction mechanism to generate amide derivatives [13].
Sulfonation reactions occur readily when the amine group is treated with sulfonyl chlorides, producing sulfonamide derivatives through the Hinsberg reaction mechanism [13]. The amine group demonstrates alkylation reactivity with alkyl halides, leading to progressive substitution and increased degree of alkylation [13]. These diverse reaction pathways make the amine terminus highly versatile for chemical modification and bioconjugation applications.
The tetraethylene glycol spacer, comprising four ethylene oxide repeat units (-(CH2CH2O)4-), significantly influences the physicochemical properties of Propargyl-PEG4-amine [14] [15]. The polyethylene glycol backbone imparts exceptional hydrophilicity and water solubility to the compound, facilitating its integration into aqueous biological systems [14]. The hydrophilic character of the polyethylene glycol spacer enhances the biocompatibility and reduces non-specific binding interactions [14].
The flexible nature of the polyethylene glycol chain, arising from the rotational freedom around the C-O bonds, provides conformational flexibility that minimizes steric hindrance during conjugation reactions [12] [15]. Molecular dynamics studies have demonstrated that polyethylene glycol spacers exhibit minimal influence on the conformational properties of small neutral molecules while significantly affecting highly charged species [15].
The polyethylene glycol spacer reduces aggregation tendencies of conjugated molecules by providing a hydrophilic barrier between reactive functional groups [14]. The spacer length of approximately 16-20 Ångströms for the PEG4 unit provides optimal spatial separation for bioconjugation applications while maintaining structural integrity . The polyethylene glycol backbone demonstrates excellent stability under physiological conditions and exhibits minimal immunogenicity [20].
Table 2: PEG4 Spacer Properties
Property | Value | Impact |
---|---|---|
Repeat Units | 4 | Optimal flexibility |
Approximate Length | 16-20 Å | Suitable spacing |
Hydrophilicity | High | Enhanced solubility |
Rotational Freedom | 12 bonds | Conformational flexibility |
Biocompatibility | Excellent | Reduced immunogenicity |
Propargyl-PEG4-amine belongs to the heterobifunctional polyethylene glycol derivative class, distinguished by the presence of two different functional groups at each terminus of the polyethylene glycol chain [17]. This structural arrangement contrasts with homobifunctional polyethylene glycol derivatives that contain identical functional groups at both ends, and monofunctional derivatives that possess only one reactive terminus [17].
Comparative analysis with related alkyne-containing polyethylene glycol derivatives reveals structural similarities across the series, including Propargyl-PEG1-amine (molecular weight 99.13 g/mol), Propargyl-PEG2-amine (molecular weight 143.18 g/mol), and Propargyl-PEG3-amine (molecular weight 187.2 g/mol) [5]. The PEG4 variant demonstrates optimal balance between solubility enhancement and molecular compactness compared to longer chain analogs such as Propargyl-PEG8-amine (molecular weight 407.50 g/mol) and Propargyl-PEG12-amine (molecular weight 583.71 g/mol) [5].
Structural comparison with carboxylic acid-terminated derivatives such as Propargyl-PEG4-acid reveals differences in terminal reactivity while maintaining identical spacer properties . The amine-terminated variant exhibits enhanced nucleophilicity compared to carboxylic acid analogs, enabling direct conjugation with electrophilic species without requiring activation steps . Maleimide-containing derivatives such as Propargyl-PEG4-Maleimide demonstrate thiol-specific reactivity, contrasting with the broader reactivity profile of the amine-terminated compound .
Table 3: Comparative Analysis of Propargyl-PEG Derivatives
Compound | Molecular Weight (g/mol) | Terminal Groups | Primary Reactivity |
---|---|---|---|
Propargyl-PEG1-amine | 99.13 | Alkyne/Amine | CuAAC/Amide formation |
Propargyl-PEG2-amine | 143.18 | Alkyne/Amine | CuAAC/Amide formation |
Propargyl-PEG4-amine | 231.29 | Alkyne/Amine | CuAAC/Amide formation |
Propargyl-PEG8-amine | 407.50 | Alkyne/Amine | CuAAC/Amide formation |
Propargyl-PEG4-acid | ~275 | Alkyne/Carboxyl | CuAAC/Esterification |
Propargyl-PEG4-Maleimide | ~310 | Alkyne/Maleimide | CuAAC/Thiol-ene |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of Propargyl-PEG4-amine through identification of characteristic signal patterns [16]. The polyethylene glycol backbone exhibits characteristic proton nuclear magnetic resonance signals, with the central methylene protons of the repeating units appearing as a complex multiplet around 3.6-3.8 ppm [16]. The terminal propargyl proton demonstrates a distinctive singlet at approximately 2.5 ppm, while the terminal amine protons appear as a broad signal around 1.5-2.0 ppm depending on solvent conditions [16].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the characteristic polyethylene glycol carbon signals in the 60-75 ppm region, with the alkyne carbon atoms appearing in the characteristic 70-85 ppm range for terminal alkynes [16]. The presence of naturally occurring carbon-13 isotopes creates satellite peaks in proton nuclear magnetic resonance spectra, appearing at ±70 Hz from the central polyethylene glycol signals and representing 1.1% of the integration relative to the main peaks [16].
Infrared spectroscopy demonstrates characteristic absorption bands including the terminal alkyne C-H stretch around 3300 cm⁻¹, the alkyne C≡C stretch near 2120 cm⁻¹, and the C-O stretching vibrations of the polyethylene glycol backbone in the 1000-1200 cm⁻¹ region [16]. Primary amine N-H stretching vibrations appear as asymmetric and symmetric bands around 3350-3180 cm⁻¹ [16].
Mass spectrometry analysis confirms the molecular ion peak at m/z 231.29, consistent with the calculated molecular weight [16]. Electrospray ionization mass spectrometry typically shows protonated molecular ion [M+H]⁺ at m/z 232.29 and sodiated adduct [M+Na]⁺ at m/z 254.28 [16].
Table 4: Spectroscopic Characteristics of Propargyl-PEG4-amine
Technique | Characteristic Signals | Assignment |
---|---|---|
¹H NMR | 3.6-3.8 ppm (m) | PEG CH₂ protons |
¹H NMR | 2.5 ppm (s) | Terminal alkyne H |
¹H NMR | 1.5-2.0 ppm (br) | NH₂ protons |
¹³C NMR | 60-75 ppm | PEG carbons |
¹³C NMR | 70-85 ppm | Alkyne carbons |
IR | 3300 cm⁻¹ | Alkyne C-H stretch |
IR | 2120 cm⁻¹ | C≡C stretch |
IR | 3350-3180 cm⁻¹ | N-H stretch |
MS (ESI+) | m/z 232.29 | [M+H]⁺ |
MS (ESI+) | m/z 254.28 | [M+Na]⁺ |